![molecular formula C13H20FNO B13262204 (2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13262204.png)
(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a fluorophenyl group, an amino group, and a hydroxyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroacetophenone and 3-methyl-2-butanone.
Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic addition reaction between 2-fluoroacetophenone and 3-methyl-2-butanone.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to form the desired product.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of (2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group allows for interactions with hydrophobic pockets in proteins, while the amino and hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(3-fluorophenyl)ethanol: A similar compound with a different substitution pattern on the carbon chain.
(2S)-2-{[1-(4-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol: A compound with a fluorine atom at a different position on the phenyl ring.
Uniqueness
(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H20FNO |
|---|---|
Molecular Weight |
225.30 g/mol |
IUPAC Name |
(2S)-2-[1-(2-fluorophenyl)ethylamino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C13H20FNO/c1-9(2)13(8-16)15-10(3)11-6-4-5-7-12(11)14/h4-7,9-10,13,15-16H,8H2,1-3H3/t10?,13-/m1/s1 |
InChI Key |
VMSRCMNTAXOYQM-JLOHTSLTSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(C)C1=CC=CC=C1F |
Canonical SMILES |
CC(C)C(CO)NC(C)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


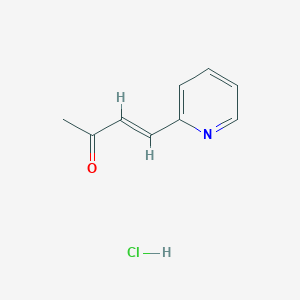
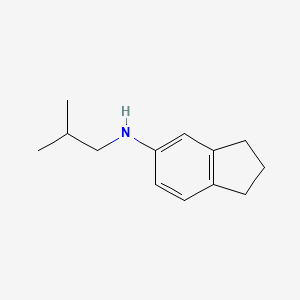
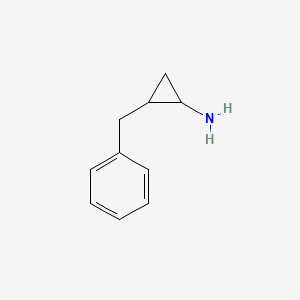
![2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13262135.png)

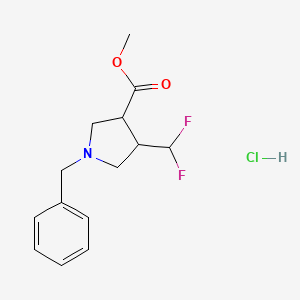
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]furan-3-carboxylic acid](/img/structure/B13262160.png)
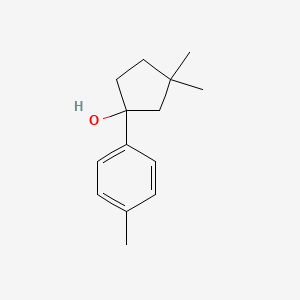
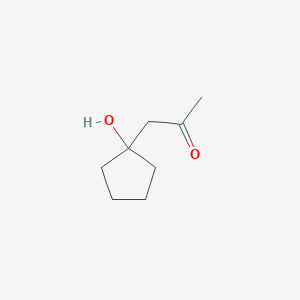
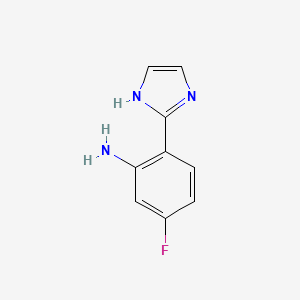

![3-[2-(Piperidin-1-yl)ethyl]-2-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,3-thiazolidin-4-one](/img/structure/B13262194.png)
![N-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B13262210.png)
![3-Methyl-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13262216.png)
